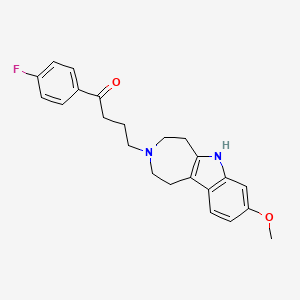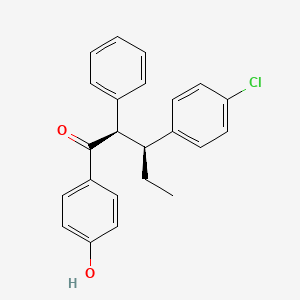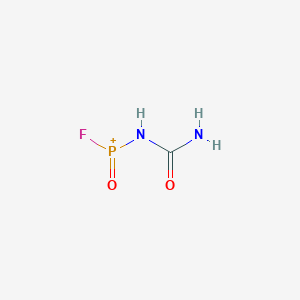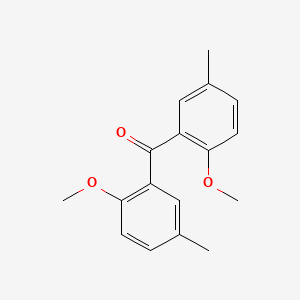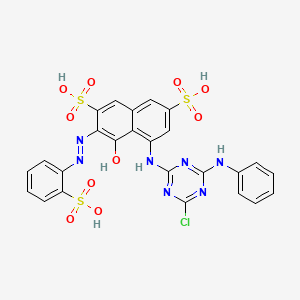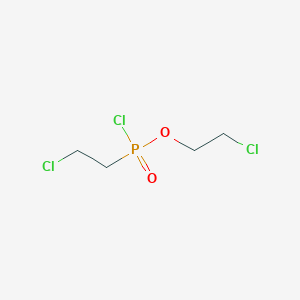
2-Chloroethyl (2-chloroethyl)phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl (2-chloroethyl)phosphonochloridate is a chemical compound with the molecular formula C4H9Cl3O2P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloroethyl groups and a phosphonochloridate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2-chloroethyl)phosphonochloridate typically involves the reaction of 2-chloroethanol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with additional 2-chloroethanol to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl (2-chloroethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, with the use of a base to facilitate the substitution.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphonate esters or amides, depending on the nucleophile used.
Hydrolysis: The primary products are phosphonic acid derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl (2-chloroethyl)phosphonochloridate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules and as a tool for investigating biological pathways.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals and as a chemical probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl (2-chloroethyl)phosphonochloridate involves the reactivity of its chloroethyl groups and the phosphonochloridate moiety. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or the formation of stable phosphonate esters.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl (2-chloroethyl)phosphonate: Similar in structure but lacks the chloridate group, leading to different reactivity and applications.
2-Chloroethylphosphonic acid: Contains a single chloroethyl group and a phosphonic acid moiety, used in different contexts such as plant growth regulation.
2-Chloroethyl (2-chloroethyl)phosphinate: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Chloroethyl (2-chloroethyl)phosphonochloridate is unique due to the presence of both chloroethyl groups and a phosphonochloridate moiety, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions and form stable phosphonate esters makes it valuable in research and industrial applications.
Propiedades
Número CAS |
34045-35-7 |
|---|---|
Fórmula molecular |
C4H8Cl3O2P |
Peso molecular |
225.43 g/mol |
Nombre IUPAC |
1-chloro-2-[chloro(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-1-3-9-10(7,8)4-2-6/h1-4H2 |
Clave InChI |
IBXDTNHMIGLMOH-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OP(=O)(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


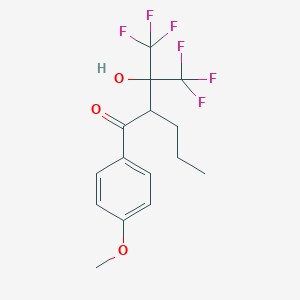
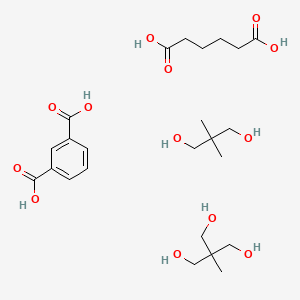
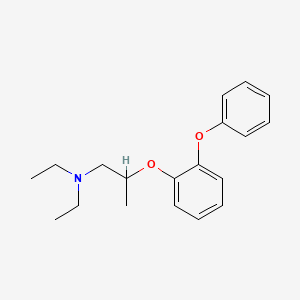
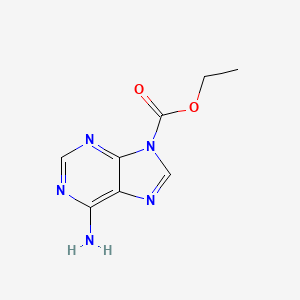
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
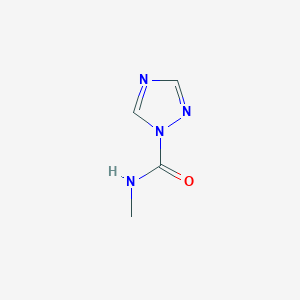
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

